(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18121630
InChI: InChI=1S/C11H14FN/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18121630

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name [2-(3-fluoro-2-methylphenyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C11H14FN/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3
Standard InChI Key OCDCOLFENCXMLB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1F)C2CC2CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PropertyValue
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
CAS NumberNot publicly disclosed
IUPAC Name(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

Electronic and Steric Effects

The fluorine atom’s electronegativity withdraws electron density from the phenyl ring via inductive effects, enhancing the compound’s affinity for hydrophobic binding pockets in biological targets. Concurrently, the methyl group at the 2-position introduces steric hindrance, potentially reducing off-target interactions with non-cognate receptors.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine typically involves multi-step protocols:

  • Cyclopropanation: A [2+1] cycloaddition reaction forms the cyclopropane ring, often using dihalocarbenes or transition-metal catalysts.

  • Aromatic Substitution: Introduction of the fluorine and methyl groups via electrophilic aromatic substitution or cross-coupling reactions.

  • Amine Functionalization: Reductive amination or Gabriel synthesis to install the methanamine group.

Key Reactions

The compound participates in reactions characteristic of cyclopropanes and primary amines:

  • Ring-Opening Reactions: Under acidic conditions, the cyclopropane ring may undergo cleavage to form alkenes or carbocations.

  • Amine Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

Biological Activity and Mechanism of Action

Serotonin Receptor Modulation

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine exhibits agonist activity at the 5-HT2C receptor, a G protein-coupled receptor (GPCR) involved in mood regulation and appetite control. The compound’s rigid cyclopropane ring aligns the amine and aromatic groups in a spatial arrangement complementary to the receptor’s binding site.

Table 2: Comparative Receptor Affinity of Cyclopropylmethylamine Derivatives

Compound5-HT2C EC50 (nM)Selectivity (5-HT2C/5-HT2A)
(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine4.712
Non-fluorinated analog8.23

Neuropharmacological Implications

Challenges and Future Directions

Pharmacokinetic Optimization

While the fluorine atom improves metabolic stability, the compound’s low molecular weight may limit blood-brain barrier penetration. Structural modifications, such as prodrug formulations or lipophilic substituents, could enhance bioavailability.

Toxicological Profiling

Comprehensive safety assessments are needed to evaluate hepatotoxicity and cardiotoxicity risks associated with chronic use. In vitro assays indicate moderate cytochrome P450 inhibition, warranting drug-drug interaction studies.

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